Methyl 5-bromo-2,4-dimethoxybenzoate

Overview

Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions with careful selection of reagents and conditions to introduce the desired functional groups onto the benzene ring. For instance, the synthesis of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate involves reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid using potassium or sodium carbonate in DMF medium at room temperature . Similarly, the synthesis of Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate was achieved through a six-step process starting with commercially available compounds and involving a Horner–Wadsworth–Emmons-type olefination and a bromination reaction . These methods could potentially be adapted for the synthesis of Methyl 5-bromo-2,4-dimethoxybenzoate.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction, which confirms the arrangement of atoms within the molecule . Density functional theory (DFT) calculations are also employed to predict the molecular structure and vibrational wavenumbers, providing a theoretical understanding of the molecule's dynamics .

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from studies on their vibrational spectra, hyperpolarizability, and frontier molecular orbitals. For example, the first-order hyperpolarizability of Methyl 2-amino 5-bromobenzoate indicates its potential for non-linear optical (NLO) applications . The electronic transitions within these molecules are often investigated using time-dependent DFT (TD-DFT) approaches . The presence of bromine in these compounds suggests that they could participate in further bromination reactions or act as intermediates in the synthesis of other brominated compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include their melting points, optical energy band gaps, refractive indices, and thermal stability, which are determined using various analytical techniques such as melting point apparatus, optical transmission spectra, Brewster's angle method, and thermogravimetric analysis (TGA) . The mechanical behavior can be analyzed using Vicker's microhardness tester . Theoretical calculations of properties such as polarizability, anisotropy polarizability, and first-order hyperpolarizability contribute to understanding the NLO activity .

Scientific Research Applications

Metabolic Pathways Analysis

- Methyl 5-bromo-2,4-dimethoxybenzoate (MBDMB) has been studied for its metabolic pathways, particularly its transformation in different species including humans. An example is the study of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), a related compound, where oxidative deamination leads to various metabolites, indicating potential toxicological and pharmacological implications (Carmo et al., 2005).

Synthesis for Potential Antipsychotic Agents

- The compound has been used in the synthesis of potential antipsychotic agents. For instance, the synthesis of 5-substituted benzamides from similar compounds shows the potential of MBDMB in creating drugs with significant dopaminergic activity, indicating a role in mental health research (Högberg et al., 1990).

Inhibitory Activity Research

- Research into MBDMB derivatives has shown their ability to inhibit protein tyrosine phosphatase 1B (PTP1B), which is significant in understanding and potentially treating diseases like diabetes and cancer (Han Lijun, 2010).

Chemical Synthesis and Drug Development

- MBDMB plays a role in the synthesis of various compounds that are integral to drug development. For example, its use in the large-scale synthesis of certain chemical entities designed for treating disorders like hyperproliferation and cancer highlights its importance in pharmaceutical chemistry (Kucerovy et al., 1997).

Photodynamic Therapy for Cancer Treatment

- Derivatives of MBDMB have been investigated for their role in photodynamic therapy, a treatment for cancer. These studies focus on the compound's ability to generate singlet oxygen, a critical factor in the effectiveness of this therapy (Pişkin et al., 2020).

Microwave-Enhanced Chemistry

- The compound has been utilized in microwave-enhanced chemistry, especially in Suzuki-Miyaura vinylation, which is a pivotal process in organic synthesis and the pharmaceutical industry (Brooker et al., 2010).

Synthesis of Herbicide Precursors

- Research has also explored the use of MBDMB in the synthesis of herbicide precursors, demonstrating its utility in agricultural chemistry (Liepa et al., 1992).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that brominated compounds often act as electrophiles, reacting with nucleophiles in biological systems . The bromine atom in Methyl 5-bromo-2,4-dimethoxybenzoate could potentially undergo nucleophilic substitution reactions .

Biochemical Pathways

Brominated compounds can participate in various biochemical reactions, potentially affecting multiple pathways .

Pharmacokinetics

The presence of the methoxy groups might influence its solubility and absorption, while the bromine atom could affect its distribution and metabolism .

Result of Action

Brominated compounds can cause various cellular effects, depending on their specific targets and mode of action .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound . For example, the pH could affect the ionization state of the compound, potentially influencing its absorption and distribution .

properties

IUPAC Name |

methyl 5-bromo-2,4-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO4/c1-13-8-5-9(14-2)7(11)4-6(8)10(12)15-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJROGSBBDLIEMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397461 | |

| Record name | methyl 5-bromo-2,4-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39503-51-0 | |

| Record name | methyl 5-bromo-2,4-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

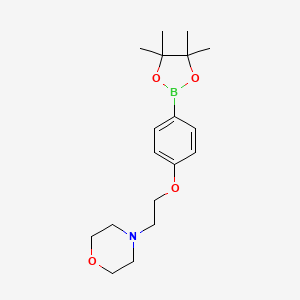

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(hydroxymethyl)piperidino]-5-[(E)-1-naphthylmethylidene]-1,3-thiazol-4(5H)-one](/img/structure/B1308086.png)

![propyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1308087.png)

![4-[(dimethylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B1308090.png)

![(Z)-3-(4-fluoroanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B1308093.png)

![2-[[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B1308106.png)

![(E)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-(2,2-dimethylpropanoyl)-2-propenenitrile](/img/structure/B1308118.png)

![(E)-1-(4-chlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propen-1-one](/img/structure/B1308134.png)